2-Fluoro-1H-benzo[d]imidazol-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-fluoro-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C7H6FN3/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2,(H,10,11) |
InChI Key |
KUGQRKUUUTTWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 1h Benzo D Imidazol 7 Amine and Its Analogues
Established Synthetic Routes to Substituted Benzimidazoles
The construction of the benzimidazole (B57391) core is a well-documented process in organic chemistry, with several reliable methods available for creating a diverse range of substituted derivatives.
One of the most fundamental and widely used methods for synthesizing benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or acid chlorides). nih.govconnectjournals.com The reaction is typically promoted by acidic conditions, which facilitate the cyclization and dehydration steps. Various acids, including hydrochloric acid, p-toluenesulfonic acid, and polyphosphoric acid, have been employed to catalyze the reaction. nih.gov
The general mechanism involves the initial formation of an amide bond between one of the amino groups of the diamine and the carboxylic acid derivative, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, and subsequent dehydration to form the imidazole (B134444) ring. The choice of catalyst and reaction conditions can be optimized to improve yields, which typically range from good to excellent. acs.org
| ortho-Phenylenediamine Derivative | Carboxylic Acid/Derivative | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| o-Phenylenediamine (B120857) | Benzaldehyde | NH4Cl, CHCl3, RT | 2-Phenyl-1H-benzo[d]imidazole | 40% |
| 4-Cyano-1,2-phenylenediamine | Substituted Benzaldehydes | Na2S2O5, Ethanol (B145695) | 2-Aryl-5-cyano-1H-benzimidazoles | Not Specified |
| o-Phenylenediamine | Carboxylic Acids | p-Toluenesulfonic acid | 2-Substituted Benzimidazoles | High Yields |
The synthesis of 2-aminobenzimidazoles often employs a cyclodesulfurization strategy. This method typically starts with the reaction of an ortho-phenylenediamine with an isothiocyanate to form an N-(o-aminophenyl)thiourea intermediate. Subsequent treatment of this thiourea (B124793) derivative with a desulfurizing agent induces cyclization to the desired 2-aminobenzimidazole. nih.gov
A variety of reagents have been developed for the cyclodesulfurization step, including heavy metal oxides like mercury(II) oxide, as well as carbodiimides and copper catalysts. clockss.org More recent and simplified methods utilize agents such as iodoacetic acid, which can promote the reaction under milder conditions (e.g., 60°C in ethanol) and often result in high yields with fewer side products. nih.gov This approach is particularly valuable for accessing the 2-amino substitution pattern found in analogues of the target compound.
| Desulfurization Agent | Typical Conditions | Reference Example |
|---|---|---|
| Mercury(II) Oxide (HgO) | Dry Chloroform | Classic method for 2-Alkyl/Aryl-aminobenzimidazoles clockss.org |
| Diisopropylcarbodiimide (DICDI) | Polymer-supported synthesis | Liquid-phase combinatorial synthesis nih.gov |
| Iodoacetic Acid | Ethanol, 60°C, 3 hours | High-yield synthesis with minimal side products nih.gov |
Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions for the construction of heterocyclic rings. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming the C–N bonds necessary for the benzimidazole core. These methods offer high efficiency and regioselectivity.
One such strategy involves a cascade of palladium-catalyzed C–N bond-forming reactions. For instance, a 2-chloroaryl sulfonate can be coupled with an arylamine, followed by an intramolecular amination with an amide nucleophile to build the benzimidazole ring in a single pot. This approach allows for modular and predictable access to a wide range of N-arylbenzimidazoles. Other metal-mediated transformations, including those using copper or cobalt catalysts, have also been developed, sometimes proceeding via aerobic oxidative cyclization. researchgate.net
| Metal Catalyst | Reaction Type | Key Features |
|---|---|---|
| Palladium(II) Acetate (B1210297) | One-pot oxidative cyclization | Uses molecular oxygen as the sole oxidant |
| Copper(I) Bromide | Intramolecular C-N coupling | Effective for 2-substituted 1H-benzimidazoles |
| Cobalt Catalysts | Aerobic oxidative cyclization | Ligand- and additive-free synthesis of 2-aminobenzimidazoles |
Strategies for Introducing Fluorine into the Benzimidazole Core
The introduction of a fluorine atom onto the benzimidazole scaffold can be achieved either by direct fluorination of a pre-formed ring or, more commonly, by incorporating a fluorine-containing building block during the synthesis.
Direct C-H fluorination of a benzimidazole ring is a desirable but challenging synthetic transformation. This approach relies on powerful electrophilic fluorinating agents that can replace a hydrogen atom with fluorine. Commonly used reagents for electrophilic fluorination include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF4). wikipedia.orgalfa-chemistry.comnih.gov These reagents are bench-stable and serve as a source of "F+". wikipedia.orgalfa-chemistry.com
The mechanism of electrophilic fluorination is complex and can proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.org While these reagents are effective for fluorinating electron-rich aromatic systems and various other substrates, achieving high regioselectivity on a complex, multi-substituted heterocycle like a 7-aminobenzimidazole can be difficult. The electronic properties of the existing substituents heavily influence the position of fluorination. Direct C(sp³)–H heterobenzylic fluorination has been explored, but regioselective C(sp²)–H fluorination on the benzimidazole core itself is less documented and often leads to mixtures of isomers, making it a less common strategy compared to the use of fluorinated precursors. rsc.org
| Reagent | Full Name | Key Characteristics |
|---|---|---|
| NFSI | N-Fluorobenzenesulfonimide | Economical, stable, soluble in many organic solvents. alfa-chemistry.com |
| Selectfluor | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, stable, and widely used. wikipedia.orgalfa-chemistry.com |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | Effective N-F reagent. wikipedia.org |
A more reliable and regiochemically controlled method for synthesizing specific fluoro-benzimidazole isomers is to use starting materials that already contain the fluorine atom in the desired position. nih.gov For the synthesis of 2-Fluoro-1H-benzo[d]imidazol-7-amine analogues, this would typically involve the cyclization of a fluorinated ortho-phenylenediamine derivative.
For example, a 3-fluoro-substituted ortho-phenylenediamine could be condensed with a suitable one-carbon synthon (e.g., formic acid, an aldehyde, or cyanogen (B1215507) bromide) to construct the imidazole ring. The fluorine atom at position 3 of the diamine precursor would ultimately reside at position 7 of the resulting benzimidazole. Similarly, to introduce a fluorine atom at the 2-position, a reagent such as trifluoroacetic acid or a derivative can be condensed with an appropriate diamine. nih.gov The synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, for instance, has been achieved through the condensation of an o-phenylenediamine with 4-fluorobenzaldehyde, demonstrating the utility of this precursor strategy. acs.org
This approach offers superior control over the final substitution pattern, making it the preferred method for preparing specifically substituted molecules like this compound and its analogues.
Targeted Synthesis of this compound
The targeted synthesis of this compound is not extensively documented in readily available literature, suggesting its status as a novel or highly specialized compound. However, a plausible and efficient synthetic route can be designed based on established benzimidazole synthesis protocols, primarily the Phillips synthesis or condensation reactions in high-boiling solvents. dtic.mil The most common method for forming the benzimidazole core involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. organic-chemistry.orgorientjchem.org
A logical approach would involve the cyclocondensation of a 3-amino-substituted o-phenylenediamine (1,2,3-triaminobenzene derivative) with a fluorine-containing one-carbon synthon. A potential pathway is the reaction between 3-nitro-1,2-phenylenediamine and a fluorinated carboxylic acid, followed by the reduction of the nitro group to an amine.
Precursor Synthesis for Specific Substitution Patterns (Fluoro at C-2, Amine at C-7)
The success of the targeted synthesis hinges on the availability of specifically substituted precursors.
Aromatic Diamine Precursor : The key precursor for the benzimidazole core is a 1,2-phenylenediamine bearing a group at the 3-position that is or can be converted to an amine. A suitable starting material would be 2,3-diaminonitrobenzene . This precursor dictates the eventual placement of the amino group at the C-7 position of the benzimidazole ring. The synthesis of this precursor itself can be a multi-step process, often starting from commercially available nitrated aniline (B41778) or benzene (B151609) derivatives, involving carefully controlled nitration and reduction steps.
C-2 Fluorine Source : To install the fluorine atom at the C-2 position, a reactive one-carbon electrophile containing fluorine is required. While reagents like trifluoroacetic acid are used to synthesize 2-trifluoromethyl benzimidazoles rsc.org, introducing a single fluorine atom is more nuanced. A potential reagent is fluoroacetic acid or its more reactive derivatives, such as an acyl chloride. The condensation reaction would typically require harsh conditions, such as heating in a strong acid like polyphosphoric acid or 4N hydrochloric acid, to drive the cyclization and dehydration. dtic.milnih.gov An alternative, modern approach could involve the use of 2,2,2-trichloroethyl imidates as acylating agents, which react under milder conditions. organic-chemistry.org
Stereochemical and Regiochemical Control in Multi-Substituted Benzimidazole Synthesis
For this compound, the primary challenge is not stereochemistry, as the final molecule is achiral, but regiochemistry.
Regiochemical Control : The regiochemical outcome is determined by the structure of the o-phenylenediamine precursor. Starting with a 3-substituted-1,2-phenylenediamine, such as 2,3-diaminonitrobenzene, can theoretically lead to the formation of two regioisomers upon cyclization: the desired 7-nitro-1H-benzo[d]imidazole and the undesired 4-nitro-1H-benzo[d]imidazole. The ratio of these isomers depends on the relative nucleophilicity of the two amino groups of the diamine and the steric hindrance around them. While controlling this selectivity can be difficult, the electronic effects of the substituent (in this case, the nitro group) can influence the reaction's course. Following cyclization, the separation of these regioisomers would be a critical step before the final reduction of the nitro group. Several methods have been reviewed for the regioselective synthesis of disubstituted benzimidazoles, highlighting the importance of this challenge in heterocyclic chemistry. unl.pt In some cases, inseparable mixtures of regioisomers are obtained, requiring careful analytical characterization. acs.org
Advanced Synthetic Approaches and Process Optimization
To improve efficiency, yield, and environmental footprint, modern synthetic methods are increasingly applied to benzimidazole synthesis.
One-Pot Synthesis Strategies for Benzimidazole Derivatives
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, cost, and waste reduction. nih.gov Several such strategies have been developed for benzimidazole derivatives.
A common one-pot method involves the condensation of an o-phenylenediamine with two equivalents of an aldehyde. iucr.org More advanced protocols utilize various catalytic systems to facilitate the reaction under milder conditions. For instance, an efficient one-pot synthesis of substituted benzimidazoles has been reported using a recyclable ZnFe2O4 nano-catalyst under ultrasonic irradiation, achieving high yields in short reaction times. ichem.md Another approach employs an iron(III)-porphyrin complex to catalyze the domino reaction of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate to selectively produce benzimidazoles in high yields. nih.gov The use of bismuth nitrate (B79036) as an inexpensive and non-toxic catalyst in ethanol at room temperature also provides a clean and efficient one-pot route to 2-substituted benzimidazoles. rhhz.net
| Catalyst System | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| ZnFe2O4 (nano-catalyst) | o-phenylenediamine, aromatic aldehyde | Ultrasonic irradiation, Ethanol | Short reaction times (22-28 min), high yields (88-92%), recyclable catalyst. | ichem.md |
| Fe(III) Porphyrin | benzo-1,2-quinone, aldehyde, NH4OAc | Mild thermal conditions | High yields, domino C-N bond formation. | nih.gov |
| Bismuth Nitrate (10 mol%) | o-phenylenediamine, aromatic aldehyde | Room temperature, Ethanol | Excellent yields, mild conditions, inexpensive and non-toxic catalyst. | rhhz.net |
| Ammonium Chloride (NH4Cl) | o-phenylenediamine, aromatic acid | 80-90°C, Ethanol | Economically viable, good yields. | rasayanjournal.co.in |
Application of Microwave Irradiation in Benzimidazole Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of a wide range of benzimidazole derivatives. scilit.combenthamdirect.com
Studies have shown that microwave irradiation can facilitate the synthesis of benzimidazoles in minutes with excellent yields, often without the need for a catalyst. scilit.combenthamdirect.com For example, a catalyst-free, microwave-assisted method for synthesizing benzimidazole derivatives reported reaction times of 5 to 10 minutes and yields between 94% and 98%. scilit.combenthamdirect.com In other cases, a Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃) under solvent-free microwave conditions can produce 1,2-disubstituted benzimidazoles in 5-10 minutes with yields up to 99%. nih.govmdpi.com The efficiency of microwave synthesis makes it a highly attractive method for accelerating the discovery and production of novel benzimidazole compounds. nih.gov
| Catalyst/Conditions | Substrates | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Catalyst-free | o-phenylenediamine, various aldehydes | 5-10 min | 94-98% | scilit.combenthamdirect.com |
| Er(OTf)₃ (1 mol%), solvent-free | N-phenyl-o-phenylenediamine, benzaldehyde | 5-10 min | 86-99% | nih.govmdpi.com |
| Montmorillonite K-10, solvent-free | o-phenylenediamine, aromatic aldehydes | Not specified | Good yields | researchgate.net |
| General Microwave Technique | Benzimidazole precursors with 1,2,4-triazole (B32235) ring | A few minutes | Not specified (pure products) | nih.gov |
Separation and Purification Methodologies for Complex Benzimidazole Compounds
The purification of the final benzimidazole product and its intermediates is a critical step to ensure high purity, which is essential for subsequent applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Precipitation and Recrystallization : A common first step in purification involves neutralizing the acidic reaction mixture, which often causes the crude benzimidazole product to precipitate out of the solution. dtic.mil This solid can then be collected by filtration. Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or ethyl acetate/hexane) is a powerful technique for removing impurities and obtaining crystalline, high-purity material. iucr.orgresearchgate.netgoogle.com
Acid-Base Extraction : Benzimidazoles are amphoteric, possessing both a weakly acidic N-H proton and a basic imidazole nitrogen. This property can be exploited for purification. Washing the crude product with a dilute base (e.g., sodium hydroxide (B78521) solution) can remove unreacted carboxylic acids and other acidic impurities. dtic.mil Conversely, dissolving the product in an acidic solution, filtering to remove insoluble impurities, and then re-precipitating by neutralization can also be an effective purification strategy.
Chromatography : For complex mixtures, particularly those containing regioisomers or byproducts with similar solubility, column chromatography is the method of choice. google.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity of the eluent is optimized to achieve effective separation of the desired compound from impurities.
Specialized Techniques : In some cases, such as the separation of enantiomers of chiral benzimidazoles, more specialized techniques are required. While not directly applicable to the achiral this compound, these methods, which include selective precipitation and chiral high-performance liquid chromatography (HPLC), illustrate the advanced purification strategies available for this class of compounds. google.com
Spectroscopic and Structural Analysis of this compound Remains Elusive in Public Scientific Databases
A comprehensive search of public scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic data for the specific compound, this compound. While extensive information is available for a variety of other fluorinated and substituted benzimidazole derivatives, the specific isomer with a fluorine atom at the 2-position and an amine group at the 7-position does not appear to be widely synthesized or characterized in the accessible literature.
Efforts to compile an advanced spectroscopic characterization and structural elucidation based on the requested outline were unsuccessful due to the absence of published experimental data for this particular molecule. The required analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are foundational for the definitive structural assignment of a chemical compound.
For context, spectroscopic data is available for related structures, such as 2-(fluorophenyl)-1H-benzo[d]imidazoles, 2-fluoro-1H-benzimidazole, and other positional isomers. acs.orgnih.gov For instance, the synthesis and characterization of various 2-substituted benzimidazoles are well-documented, providing insight into the general spectral characteristics of the benzimidazole core. orientjchem.orgrsc.orgmdpi.com Similarly, studies on fluorinated benzimidazoles offer a basis for understanding the influence of fluorine substitution on the electronic environment of the molecule. rsc.orgmdpi.comnih.gov However, the precise placement of both a fluorine atom at position 2 and an amine at position 7 creates a unique chemical entity for which specific spectral fingerprints are not publicly available.
Without experimental spectra or published research detailing the synthesis and analysis of this compound, any attempt to generate the requested detailed article would be speculative and not based on the required scientifically accurate and verifiable data.
Below is a list of related compounds for which some spectroscopic information has been reported, illustrating the types of data that are available for other members of the benzimidazole family.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 1h Benzo D Imidazol 7 Amine
X-ray Crystallography for Precise Solid-State Structure Determination
Comprehensive searches of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound 2-Fluoro-1H-benzo[d]imidazol-7-amine. While crystallographic studies have been conducted on analogous benzimidazole (B57391) derivatives, providing insight into the general structural features of this class of compounds, the precise solid-state structure, including unit cell dimensions, space group, and atomic coordinates for this compound, has not been publicly reported.
For related compounds, such as 2-(2-aminophenyl)benzimidazole, X-ray diffraction analysis has revealed detailed information about their molecular geometry and intermolecular interactions. For instance, studies on this similar, yet distinct, compound have identified its crystal system, space group, and the hydrogen bonding networks that stabilize its crystal lattice. researchgate.net Such analyses for this compound would be invaluable for understanding its three-dimensional structure and packing in the solid state.
Elemental Analysis for Empirical Formula Verification
Specific elemental analysis data for this compound is not available in the reviewed public literature. This analytical technique is crucial for verifying the empirical formula of a newly synthesized compound by providing the mass percentages of its constituent elements.
For other fluorinated benzimidazole derivatives, elemental analysis has been successfully used to confirm their chemical composition. For example, in the characterization of novel benzimidazole derivatives, researchers have reported both the calculated and experimentally found elemental percentages of carbon, hydrogen, and nitrogen, which were in close agreement, thereby confirming the intended molecular structures. smolecule.com A similar analysis for this compound would be essential to validate its synthesis and purity.
Reactivity and Chemical Transformations of 2 Fluoro 1h Benzo D Imidazol 7 Amine
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
The benzene portion of the benzimidazole (B57391) ring system is activated towards electrophilic aromatic substitution, primarily directed by the electron-donating amino group at the 7-position. This potent activating group directs incoming electrophiles to the ortho and para positions. In the case of 2-Fluoro-1H-benzo[d]imidazol-7-amine, the positions ortho to the amine (position 6) and para (position 4) are the most likely sites for substitution.
While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity of related benzimidazole derivatives provides valuable insights. For instance, the bromination of 2-amino-1-methyl(ethyl)benzimidazole results in the formation of 5,6-dibromo derivatives, indicating the high reactivity of the benzene ring towards electrophiles. longdom.org The positions targeted in this reaction are among the most reactive in electrophilic substitution on the benzimidazole core. longdom.org
Nucleophilic Substitution Reactions Involving the Fluoro Group
The fluorine atom at the 2-position of the benzimidazole ring is a key site for nucleophilic substitution reactions. This reactivity is enhanced by the electron-deficient nature of the C2 carbon, which is flanked by two nitrogen atoms. Studies on analogous compounds, such as 2-Fluoro-1H-benzo[d]imidazol-5-amine, have shown that the fluorine atom can be displaced by various nucleophiles, including amines and thiols, under suitable reaction conditions. This suggests that this compound would undergo similar transformations, providing a direct route to introduce a variety of functional groups at the 2-position. The replacement of a halogen atom is a widely utilized method for the synthesis of 2-amino substituted benzimidazoles. longdom.org
Chemical Modifications at the Amine Functionality (e.g., Acylation, Alkylation, Arylation)
The primary amino group at the 7-position is a versatile handle for a range of chemical modifications, including acylation, alkylation, and arylation. The nucleophilic nature of this amine allows for straightforward reactions with various electrophiles.
Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction is commonly employed in the derivatization of benzimidazoles. For example, various 1H-benzo[d]imidazol-2-amine derivatives have been successfully coupled with carboxylic acids to form the corresponding amides. scispace.comnih.gov This transformation is often facilitated by coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov
Alkylation and Arylation: While specific examples for this compound are not detailed in the provided literature, the general reactivity of aromatic amines suggests that N-alkylation and N-arylation are feasible transformations. These reactions would typically involve the use of alkyl halides or aryl halides under basic conditions, potentially with a catalyst for arylation reactions (e.g., Buchwald-Hartwig amination).
Reactivity of the Imidazole (B134444) Nitrogen Atoms (e.g., N-Alkylation, N-Acylation)
The imidazole ring of this compound contains two nitrogen atoms (N1 and N3) that are nucleophilic and can participate in various reactions, most notably N-alkylation and N-acylation. The substitution at these nitrogens can significantly influence the biological properties of the resulting compounds. acs.org
N-Alkylation: The N-alkylation of the benzimidazole core is a well-established modification. nih.gov Studies have shown that N-alkylation of 2-(substituted phenyl)-1H-benzimidazoles can be achieved using reagents like ethyl 2-bromoacetate or dimethyl carbonate. nih.govnih.gov The reaction of 1H-benzo[d]imidazol-2-amine with benzyl (B1604629) halides leads to the formation of 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com For an unsymmetrically substituted benzimidazole like this compound, alkylation can potentially occur at either N1 or N3, leading to a mixture of regioisomers.
N-Acylation: The acylation of the imidazole nitrogen is also a common transformation. For instance, benzoylation of the imidazole nitrogen has been reported. researchgate.net This reaction typically proceeds by treating the benzimidazole with an acylating agent in the presence of a base.
Cyclization Reactions Leading to Novel Fused Heterocyclic Systems
The benzimidazole scaffold of this compound is a valuable platform for the construction of more complex, fused heterocyclic systems. These reactions often involve the participation of the imidazole nitrogens and functional groups on the benzimidazole core.
Several strategies for the synthesis of fused systems from benzimidazole precursors have been reported:
Intramolecular Nucleophilic Aromatic Substitution: 2-(2-Nitrophenyl)-1H-benzimidazoles can undergo intramolecular SNAr reactions to yield fused heterocyclic systems. nih.gov
Tandem C-C Coupling and Cyclization: 2-(2-Bromoaryl)imidazoles can react with cyclohexane-1,3-diones in a palladium-catalyzed reaction to form imidazo[1,2-f]phenanthridine (B1589575) derivatives. acs.org
Aza-Diels-Alder Reactions: The Povarov reaction, a type of aza-Diels-Alder cycloaddition, can be used to construct six-membered nitrogen-containing rings fused to the benzimidazole core. nih.gov
Intramolecular Cyclization/Dehydration: Heating 1-acylmethyl-2-chlorobenzimidazoles with ammonia (B1221849) or primary amines can lead to the formation of 1H-imidazo[1,2-a]benzimidazoles via an initial nucleophilic substitution followed by cyclization and dehydration. longdom.org
These examples highlight the potential of this compound to serve as a building block for the synthesis of novel, polycyclic heterocyclic compounds.
Oxidation and Reduction Pathways of the Benzimidazole Core
The benzimidazole core and its substituents can undergo both oxidation and reduction reactions.
Oxidation: The benzimidazole ring system can be oxidized under specific conditions. For the related compound, 2-Fluoro-1H-benzo[d]imidazol-5-amine, oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) can lead to the formation of the corresponding N-oxides. In some synthetic procedures involving the condensation of o-phenylenediamines with aldehydes, oxidizing agents such as sodium metabisulfite (B1197395) (Na₂S₂O₅) are used to facilitate the formation of the benzimidazole ring. nih.govacs.org
Reduction: The benzimidazole core is generally stable to many reducing conditions. This stability is demonstrated by the common use of catalytic hydrogenation or chemical reduction (e.g., using zinc and ammonium (B1175870) chloride) to reduce a nitro group on the benzene ring to an amine in the synthesis of amino-benzimidazoles, without affecting the heterocyclic core. Furthermore, 2-Fluoro-1H-benzo[d]imidazol-5-amine can be treated with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Theoretical and Computational Chemistry Studies of 2 Fluoro 1h Benzo D Imidazol 7 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of chemical compounds. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a popular method for quantum chemical calculations due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach allows for the efficient optimization of molecular geometries and the calculation of various molecular properties.
For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometric structures, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations provide a three-dimensional model of the molecule in its lowest energy state. The geometric structures of novel benzimidazole derivatives are often optimized using DFT calculations, and the results can show good agreement with experimental data from techniques like X-ray crystallography. nih.gov
Illustrative Data for Benzimidazole Derivatives (Note: Not for 2-Fluoro-1H-benzo[d]imidazol-7-amine)
Below is an example of a data table that could be generated from DFT calculations for a benzimidazole derivative. The data provided is for illustrative purposes and does not represent this compound.
| Parameter | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length (C-N) | 1.38 Å |
| Bond Length (C=N) | 1.32 Å |
| Bond Angle (N-C-N) | 108.5° |
| Dihedral Angle | 179.9° |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can provide highly accurate electronic structure information. nih.gov While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where DFT may not be as reliable. For instance, a combined experimental and theoretical study on the molecular and vibrational structure of benzimidazole utilized both HF and DFT methods. nih.gov
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The analysis of the transition state structure provides insights into the energy barrier of a reaction and the pathway it is likely to follow. For complex organic molecules like benzimidazole derivatives, understanding reaction mechanisms is vital for optimizing synthetic routes and predicting reaction outcomes.
Analysis of Electronic Properties and Molecular Orbitals
The electronic properties of a molecule are key to its reactivity and its interactions with other molecules and with light.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. nih.gov In studies of benzimidazole derivatives, the localization of the HOMO and LUMO on different parts of the molecule can be analyzed to predict sites of electrophilic and nucleophilic attack. nih.gov
Illustrative HOMO-LUMO Data for a Benzimidazole Derivative (Note: Not for this compound)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for understanding intermolecular interactions, as it shows the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov MESP analysis can help predict how a molecule will interact with biological targets, such as proteins or DNA. nih.govresearchgate.net For benzimidazole derivatives, MESP maps can highlight the electrostatic potential around the nitrogen atoms of the imidazole (B134444) ring and any functional groups on the benzene (B151609) ring, providing clues about their hydrogen bonding capabilities and other non-covalent interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into intramolecular interactions and charge transfer phenomena. For this compound, an NBO analysis would elucidate the electronic interactions between the fluorine atom, the amino group, and the benzimidazole core.
The analysis would likely focus on hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. Key interactions would include those between the lone pairs of the nitrogen atoms in the imidazole ring, the lone pair of the amino group's nitrogen, and the lone pairs of the fluorine atom with the antibonding orbitals (σ* and π) of the benzimidazole ring system. The stabilization energies (E(2)) associated with these interactions quantify the strength of the charge transfer. For instance, a significant E(2) value for the interaction between a nitrogen lone pair (n) and a π orbital of the aromatic system would indicate substantial electron delocalization and resonance effects.
A hypothetical NBO analysis might reveal the following types of interactions, with stabilization energies indicating their relative importance:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N(imidazole) | π* (C-C)ring | High | Resonance stabilization |
| LP (1) N(amine) | π* (C-C)ring | Moderate-High | Resonance stabilization |
| LP (1) F | σ* (C-F) | Low | Hyperconjugation |
| σ (C-H) | σ* (C-N) | Low | Hyperconjugation |
Note: The data in this table is hypothetical and serves as an example of what an NBO analysis would provide. Actual values would require specific computational studies.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data (NMR, IR, UV-Vis)
Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the 1H and 13C NMR chemical shifts. For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values, when compared to experimental spectra, help in the precise assignment of signals. The fluorine atom and the amino group would be expected to significantly influence the chemical shifts of the adjacent carbon and hydrogen atoms.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be calculated using DFT methods. These calculations provide a set of vibrational modes and their corresponding frequencies and intensities. The characteristic stretching and bending vibrations of the N-H bonds in the imidazole and amino groups, the C-F bond, and the various C-C and C-N bonds within the benzimidazole ring would be identified. A comparison with an experimental IR spectrum would aid in the structural elucidation of the compound.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This analysis would identify the key electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. For this compound, the transitions would likely be of the π → π* and n → π* type, characteristic of aromatic and heterocyclic systems.
A hypothetical comparison of predicted and experimental spectroscopic data might look like this:
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| 1H NMR (δ, ppm) | Calculated shifts for each H | Measured shifts |
| 13C NMR (δ, ppm) | Calculated shifts for each C | Measured shifts |
| IR (cm-1) | Calculated frequencies for N-H, C-F, etc. | Measured absorption bands |
| UV-Vis (λmax, nm) | Calculated absorption maxima | Measured absorption maxima |
Note: This table illustrates the correlation between theoretical predictions and experimental results. Specific values are not provided due to the lack of published data for this compound.
Conformational Analysis and Tautomerism Studies of the Benzimidazole Moiety
The benzimidazole ring system can exhibit tautomerism, where a proton can shift between the two nitrogen atoms of the imidazole ring. For this compound, this would result in two tautomeric forms.
Computational methods can be used to determine the relative energies of these tautomers. By calculating the optimized geometries and electronic energies of each tautomer, it is possible to predict which form is more stable and therefore more populated at equilibrium. The presence of the fluorine and amino substituents on the benzene ring would influence the relative stability of the tautomers through electronic and steric effects.
Furthermore, conformational analysis would investigate the orientation of the amino group relative to the benzimidazole ring. By rotating the C-N bond of the amino group and calculating the energy at each step, a potential energy surface can be generated. This would identify the most stable conformation (the global minimum) and any other low-energy conformers, as well as the energy barriers to rotation. These studies are crucial for understanding the molecule's shape and how it might interact with other molecules.
Synthesis and Exploration of Derivatives and Analogues of 2 Fluoro 1h Benzo D Imidazol 7 Amine
Design Principles for Structural Diversification and Chemical Space Exploration
The design of derivatives based on the 2-fluoro-1H-benzo[d]imidazol-7-amine core is guided by established medicinal chemistry principles aimed at enhancing target affinity, selectivity, and pharmacokinetic profiles. A key strategy involves molecular editing with fluorine, a bioisostere for the hydrogen atom. The introduction of fluorine can significantly alter a molecule's properties; for instance, replacing a metabolically vulnerable methyl group with a fluorine atom is a common tactic to improve metabolic stability without disrupting the molecule's ability to bind to its biological target. acs.org This approach can also help prevent the formation of potentially toxic epoxide metabolites. acs.org
Structure-activity relationship (SAR) studies are fundamental to guiding the diversification of the scaffold. rsc.org These studies explore how different substituents at various positions on the benzimidazole (B57391) ring system influence biological activity. For example, in the development of inhibitors for certain enzymes, substitutions at the N-1 position of the imidazole (B134444) ring and at the C-4 and C-6 positions of the benzene (B151609) ring have been systematically explored to gauge steric and lipophilic requirements for optimal potency. rsc.orgacs.org The goal is to identify patterns, such as whether electron-donating or electron-withdrawing groups are preferred at a specific position, or how the size and shape of a substituent affect binding. nih.gov
Another design principle is the strategic introduction of polar, solubilizing functional groups to improve the drug-like properties of the resulting compounds. acs.org Furthermore, exploring alternative heterocyclic systems that mimic the core pharmacophore of a known active compound is a valid strategy. For instance, the 2-phenyl-1H-benzo[d]imidazole template has been identified as a structural mimic of the 2-phenylimidazo[1,2-a]pyridine (B181562) core found in other biologically active molecules. acs.org
Synthesis of N-Substituted this compound Derivatives
Modification at the nitrogen atoms of the imidazole ring is a common strategy to expand the chemical diversity of benzimidazole derivatives. The N-H group of the imidazole can be readily substituted with a variety of alkyl or aryl groups.
A general approach for N-alkylation involves reacting the parent benzimidazole with an appropriate electrophile. For instance, N-alkylation of a resin-bound benzimidazole-2-one scaffold has been achieved using several electrophiles to generate a library of N-substituted derivatives. capes.gov.br In a more specific example, the synthesis of N-substituted piperazin-1-yl benzene-1,2-diamine derivatives, which are precursors for more complex benzimidazoles, can be achieved by reacting a starting material with various amines in the presence of a base like triethylamine (B128534) in a solvent such as DMSO at elevated temperatures. nih.gov
Another key reaction is the condensation of N-substituted o-phenylenediamines with aldehydes or carboxylic acids. For example, a series of 2-phenyl-1H-benzo[d]imidazole derivatives were synthesized by reacting N-substituted o-phenylenediamines with 4-nitrobenzaldehyde, followed by reduction of the nitro group and subsequent acylation. rsc.org This multi-step process allows for the introduction of diverse substituents on both the nitrogen of the imidazole ring and the 2-phenyl ring.
The following table summarizes representative N-substituted benzimidazole derivatives, illustrating the types of substitutions that can be made.
| Compound ID | R1-Substituent (at N-1) | R2-Substituent | Reference |
| 6a | Methyl | 6-chloro-2-amino | acs.orgnih.gov |
| 11 | Methyl | 6-chloro-2-thio | acs.orgnih.gov |
| 33 | Methyl | 4,6-dimethyl-2-(4-aminophenyl) | rsc.org |
Synthesis of Analogues with Substitutions on the Benzene Ring (e.g., at C-4, C-5, C-6)
Introducing substituents onto the benzene portion of the benzimidazole scaffold is crucial for modulating its electronic properties and interaction with biological targets. The synthesis of these analogues typically starts with appropriately substituted o-phenylenediamines.
A general and effective method for synthesizing benzimidazoles is the Phillips condensation, which involves heating an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or hydrochloric acid. researchgate.netmdpi.com For example, a series of fluorinated (benzo[d]imidazol-2-yl)methanols were synthesized by reacting various fluorinated o-phenylenediamines with glycolic acid in hydrochloric acid. mdpi.com The starting fluorinated o-phenylenediamines can be prepared through multi-step synthetic routes, often beginning with commercially available fluorinated anilines or nitrobenzenes. mdpi.com
Similarly, novel benzimidazole derivatives with a fluorine atom at the C-5 position and a piperazinyl group at the C-6 position have been synthesized. The synthesis starts with 4-bromo-5-fluoro-2-nitroaniline, which undergoes nucleophilic substitution with N-ethylpiperazine, followed by reduction of the nitro group to yield the substituted o-phenylenediamine. This intermediate is then condensed with various aromatic aldehydes to form the final products. nih.gov
The table below showcases examples of substitutions on the benzene ring of the benzimidazole core.
| Compound ID | Substitution Pattern | Starting Material | Synthetic Method | Reference |
| 1a | 4-Fluoro | 3-Fluoro-1,2-phenylenediamine | Condensation with glycolic acid | mdpi.com |
| 1b | 5-Fluoro | 4-Fluoro-1,2-phenylenediamine | Condensation with glycolic acid | mdpi.com |
| 1d | 5,6-Difluoro | 4,5-Difluoro-1,2-phenylenediamine | Condensation with glycolic acid | mdpi.com |
| 8a | 5-Fluoro, 6-(4-ethylpiperazin-1-yl) | 4-(4-ethylpiperazin-1-yl)-5-fluoro-1,2-phenylenediamine | Condensation with benzaldehyde | nih.gov |
| ORT16 | 6-Methyl | 4-Methyl-1,2-phenylenediamine | Condensation with 3-fluorobenzoic acid | researchgate.net |
Synthesis of Analogues with Additional Substitutions on the Imidazole Ring
The C-2 position of the imidazole ring is another key site for structural modification. A common method to introduce substituents at this position is to vary the second component in the condensation reaction with an o-phenylenediamine.
For instance, reacting o-phenylenediamine with various amino acids in toluene (B28343) at elevated temperatures provides a straightforward route to 2-alkanaino-benzimidazole derivatives. orientjchem.org This method has been used to synthesize compounds like (1H-benzo[d]imidazol-2-yl)methanamine from glycine (B1666218) and 1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine from L-valine. orientjchem.org
Alternatively, 2-substituted benzimidazoles can be prepared by condensing o-phenylenediamines with a wide range of aldehydes using a catalyst. Zinc oxide nanoparticles (ZnO-NPs) have been reported as an eco-friendly and efficient catalyst for this transformation under solvent-free conditions or in ethanol (B145695). researchgate.net The reaction of 2-chloro-1H-benzo[d]imidazole with various amines can also be used to synthesize N-substituted 2-aminobenzimidazoles. derpharmachemica.com
| Compound ID | C-2 Substituent | Reactants | Reference |
| 10a | -CH₂NH₂ | o-phenylenediamine, L-glycine | orientjchem.org |
| 10b | -CH(NH₂)CH(CH₃)₂ | o-phenylenediamine, L-valine | orientjchem.org |
| 10i | 2-aminophenyl | o-phenylenediamine, anthranilic acid | orientjchem.org |
| 2a | 2-hydroxyphenyl | o-phenylenediamine, 2-hydroxybenzaldehyde | researchgate.net |
Development of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create molecules with improved affinity and efficacy or a multi-target profile, which can be advantageous for treating complex diseases. nih.gov
The benzimidazole scaffold is a popular choice for creating hybrid molecules due to its versatile biological activities. For example, a series of hybrid molecules were designed by integrating a benzimidazole core with the phthalimide (B116566) subunit of thalidomide. nih.gov This was achieved through a molecular hybridization strategy to target multiple inflammatory pathways. The synthesis involved creating a benzimidazole structure containing pharmacophoric elements for inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and linking it to the phthalimide group, which is known to inhibit TNF-α. nih.gov
Combinatorial Chemistry and High-Throughput Synthesis Approaches for Library Generation
Combinatorial chemistry and high-throughput synthesis are essential tools for rapidly generating large libraries of compounds for biological screening. benthamscience.comeco-vector.com These approaches are well-suited for exploring the chemical space around a privileged scaffold like benzimidazole.
Liquid-phase combinatorial synthesis has been successfully employed to create libraries of substituted benzimidazolones. capes.gov.br In one approach, a resin-bound o-fluoronitrobenzene is reacted with a variety of primary amines. The subsequent reduction of the nitro group, followed by cyclization, yields a polymer-supported benzimidazole-2-one. This scaffold can then be further diversified by N-alkylation with different electrophiles, leading to a library of products after cleavage from the resin. capes.gov.br This solid-phase approach facilitates purification and allows for the systematic variation of substituents at multiple positions.
These high-throughput methods enable the efficient synthesis of a diverse set of analogues, which is critical for modern drug discovery efforts, allowing for comprehensive structure-activity relationship (SAR) studies and the identification of lead compounds. eco-vector.com
The Emerging Role of this compound in Chemical Science
The exploration of novel chemical entities with unique structural and electronic properties is a cornerstone of innovation in both organic synthesis and chemical biology. Within the vast landscape of heterocyclic chemistry, the benzimidazole core stands out as a "privileged scaffold." The specific derivative, this compound, represents a molecule of growing interest, combining the established biological relevance of the benzimidazole nucleus with the unique modulatory effects of fluorine substitution and the synthetic versatility of an amino group. This article focuses exclusively on the applications of this compound as a chemical scaffold in research settings.
Applications As a Chemical Scaffold in Organic Synthesis and Chemical Biology Research
2-Fluoro-1H-benzo[d]imidazol-7-amine serves as a highly functionalized and promising scaffold for the development of new molecular entities. Its distinct arrangement of a nucleophilic amino group, an electrophilic C2-position activated by fluorine, and the biologically significant benzimidazole (B57391) core provides multiple avenues for chemical exploration.
The structure of this compound is inherently suited for its use as a versatile building block. The presence of a primary aromatic amine at the 7-position offers a reactive handle for a wide array of chemical transformations. This amino group can readily participate in reactions such as acylation, sulfonylation, alkylation, and arylation, allowing for the facile introduction of diverse functional groups and the construction of elaborate molecular architectures.
Chemists can leverage this reactivity to build libraries of compounds for screening purposes or to synthesize targeted molecules with specific functionalities. For instance, coupling reactions involving the amino group can be used to link the benzimidazole core to other pharmacophores, peptides, or polymeric supports.
Table 1: Potential Derivatization Reactions at the 7-Amino Position Click on a reaction type to see more details.
Acylation
Reagents: Acid chlorides (R-COCl), Acid anhydrides ((RCO)₂O)
Conditions: Typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) in an aprotic solvent (e.g., DCM, THF).
Product: Forms a stable amide bond (Ar-NH-CO-R), introducing a carbonyl-containing substituent.
Sulfonylation
Reagents: Sulfonyl chlorides (R-SO₂Cl)
Conditions: Similar to acylation, often using pyridine (B92270) as both solvent and base.
Product: Forms a sulfonamide (Ar-NH-SO₂-R), a common functional group in medicinal chemistry.
Buchwald-Hartwig Coupling
Reagents: Aryl halides or triflates (Ar'-X)
Conditions: Palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like toluene (B28343) or dioxane.
Product: Forms a diarylamine (Ar-NH-Ar'), directly connecting the benzimidazole to another aromatic system.
Beyond simple derivatization, this compound is a prime candidate for the synthesis of novel, fused heterocyclic systems. The ortho-positioning of the 7-amino group relative to the imidazole (B134444) N-1 nitrogen allows for cyclization reactions that can form new rings. For example, reaction with bifunctional electrophiles could lead to the formation of polycyclic systems, expanding the chemical space accessible from this scaffold. Such strategies are fundamental in medicinal chemistry for creating rigidified analogues of known active compounds to improve binding affinity and selectivity.
The reactivity profile of this compound is defined by its distinct functional groups. The fluorine atom at the C2 position makes this site electrophilic and potentially susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing a variety of substituents (e.g., amines, alcohols, thiols) directly onto the benzimidazole core, a transformation that is often challenging with an unsubstituted benzimidazole.
The development of new synthetic methods could focus on exploiting this C2-reactivity under various conditions (e.g., thermal, microwave-assisted, transition-metal-catalyzed) to understand and control the regioselectivity of reactions, especially in competition with the reactivity at the 7-amino group.
Table 2: Predicted Reactivity Profile of this compound
Reactivity at C2-Fluorine (SNAr)
Reaction Type: Nucleophilic Aromatic Substitution.
Expected Outcome: The fluorine atom is displaced by a nucleophile (Nu).
Potential Nucleophiles: Amines (R₂NH), Alkoxides (RO⁻), Thiolates (RS⁻).
Significance: Allows for direct C-N, C-O, and C-S bond formation at the C2 position, a key site for modulating biological activity.
Reactivity at 7-Amine
Reaction Type: Nucleophilic Attack / Acylation / Alkylation.
Expected Outcome: The amine acts as a nucleophile.
Potential Electrophiles: Acyl chlorides, alkyl halides, aldehydes/ketones (via reductive amination).
Significance: Provides a primary site for attaching side chains, linkers, or other functional groups to build molecular complexity.
Reactivity on Benzene (B151609) Ring
Reaction Type: Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration).
Expected Outcome: Substitution at positions C4, C5, or C6, directed by the existing amino and benzimidazole groups.
Potential Reagents: Br₂, HNO₃/H₂SO₄.
Significance: Allows for further functionalization of the benzene portion of the scaffold, fine-tuning electronic and steric properties.
Molecular probes are essential tools for dissecting biological pathways. This compound is an attractive scaffold for the design of such probes. The 7-amino group provides a convenient point of attachment for reporter tags, such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photo-crosslinkers (for target identification), with minimal perturbation to the core scaffold's interaction with a biological target.
Furthermore, the fluorine atom is a valuable probe in its own right. Its single natural isotope, ¹⁹F, has a nuclear spin of ½ and is highly sensitive in Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating this compound into a biologically active molecule allows for the use of ¹⁹F-NMR to study protein-ligand interactions, conformational changes, and binding events, often with less background noise than traditional ¹H-NMR.
The benzimidazole core is widely recognized as a privileged scaffold in medicinal chemistry. nih.govnih.goveurekaselect.combenthamdirect.com This status is attributed to its structural similarity to endogenous purines, allowing it to interact with a multitude of biological targets. nih.gov Its physicochemical properties, including the ability to act as both a hydrogen-bond donor and acceptor, engage in π-π stacking, and participate in hydrophobic interactions, enable efficient binding to macromolecules. nih.gov
The derivative this compound contributes to the understanding and expansion of this privileged space. The introduction of a fluorine atom can significantly alter the molecule's properties by modulating its pKa, improving metabolic stability, and enhancing binding affinity through favorable electrostatic interactions. nih.gov The 7-amino group provides a vector for exploring chemical space and refining structure-activity relationships (SAR). nih.govbenthamdirect.com By studying how these specific substitutions influence the biological activity of the benzimidazole core, researchers can develop a more nuanced understanding of the requirements for molecular recognition at various enzyme and receptor binding sites. nih.govbenthamdirect.com The study of such decorated privileged scaffolds is crucial for the rational design of new generations of therapeutic agents. nih.goveurekaselect.com
Future Research Directions and Unexplored Avenues for 2 Fluoro 1h Benzo D Imidazol 7 Amine
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of benzimidazole (B57391) derivatives has traditionally relied on methods that often require harsh conditions, stoichiometric reagents, or produce significant waste. Future research must prioritize the development of green, efficient, and high-yielding synthetic routes to 2-Fluoro-1H-benzo[d]imidazol-7-amine.
Conventional methods, such as the Phillips condensation of an o-phenylenediamine (B120857) with carboxylic acids or their derivatives, typically require high temperatures and strong acidic media. nih.gov For the target compound, this would necessitate a challenging precursor like 3-fluoro-1,2,4-triaminobenzene. google.com Modern synthetic strategies, proven effective for other benzimidazoles, should be adapted and optimized.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, as demonstrated in the preparation of other functionalized benzimidazoles. researchgate.netnih.gov
Catalytic Approaches: The use of environmentally benign and recyclable catalysts, such as nano-ZnO, has been shown to efficiently promote benzimidazole formation under milder conditions. chemrevlett.com
Atom-Economical Reactions: Investigating step- and atom-economical methods, like the redox condensation between nitroaromatics and alcohols or multicomponent reactions, would align with the principles of green chemistry by minimizing waste and maximizing the incorporation of starting materials into the final product. researchgate.netresearchgate.netbenthamscience.com
Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher purity, improved safety for handling reactive intermediates, and easier scalability compared to batch processes.
Table 1: Comparative Analysis of Potential Synthetic Strategies
| Methodology | Principle | Potential Advantages for Target Synthesis | Key Research Challenge |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, higher yields, fewer side products. researchgate.net | Optimization of solvent and reaction conditions for the specific fluorinated precursor. |
| Nano-Catalysis (e.g., ZnO) | Employs a heterogeneous catalyst to activate substrates under mild conditions. | Recyclable catalyst, mild conditions, high product yields. chemrevlett.com | Ensuring catalyst stability and activity with the fluorinated and aminated substrates. |
| Redox Condensation | Utilizes an in-situ oxidation-reduction cycle to form the imidazole (B134444) ring from precursors like nitroanilines and alcohols. | High atom economy, avoids pre-functionalized starting materials. researchgate.net | Development of a suitable catalytic system for the specific electronic properties of the precursors. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to build complex molecules. | High efficiency and atom economy, rapid library generation. researchgate.net | Designing an MCR that successfully incorporates the required fluoro- and amino- functionalities. |
| Flow Chemistry | Performs reactions in a continuous stream through a reactor. | Enhanced safety, scalability, precise control over temperature and time. | Designing and optimizing a flow reactor setup for the specific cyclization reaction. |
Advanced Structural Characterization of Complex Derivatives
As novel derivatives of this compound are synthesized, their unequivocal structural confirmation will be paramount. While standard spectroscopic methods like 1D NMR, IR, and low-resolution mass spectrometry provide initial data, a deeper and more precise characterization is essential for establishing structure-activity relationships and understanding intermolecular interactions.
Future research should routinely employ a suite of advanced analytical techniques:
Multi-dimensional NMR Spectroscopy: 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the precise proton and carbon positions, especially in complex derivatives where the substitution pattern could be ambiguous.
High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the unambiguous determination of the elemental composition of new compounds, which is critical for confirming the identity of synthesized molecules. nih.gov
Single-Crystal X-ray Diffraction: This technique offers the definitive method for determining the three-dimensional structure of crystalline derivatives. It provides precise data on bond lengths, bond angles, and conformation, and crucially, reveals how molecules pack in the solid state through intermolecular interactions like hydrogen bonding and C-F···π interactions, which have been observed in other fluorinated benzimidazoles. mdpi.com
Table 2: Advanced Characterization Techniques for Derivative Analysis
| Technique | Information Provided | Importance for Research |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H), long-range C-H correlations. | Unambiguously confirms isomeric structures and attachment points of new functional groups. |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact molecular formula from highly accurate mass-to-charge ratio. | Confirms successful synthesis and purity, distinguishing between compounds with the same nominal mass. nih.gov |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond parameters, and intermolecular interactions. | Essential for understanding solid-state packing, designing crystal engineering strategies, and for computational model validation. mdpi.com |
Deeper Mechanistic Understanding of its Reactivity through Integrated Experimental and Computational Approaches
The reactivity of this compound is dictated by the interplay between the electron-donating amino group and the electron-withdrawing benzimidazole ring, further modulated by the C2-fluorine atom. A significant research avenue lies in elucidating these electronic effects and predicting the molecule's reactivity through a combination of computational modeling and experimental validation.
Integrated approaches should include:
Computational Studies: Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, calculate its frontier molecular orbitals (HOMO-LUMO), and generate molecular electrostatic potential (MESP) maps. nih.gov These studies can predict the most likely sites for electrophilic and nucleophilic attack, predict spectroscopic properties, and help understand the stability of reaction intermediates. nih.govnih.gov
Experimental Validation: The predictions from computational models must be tested experimentally. This can involve kinetic studies of substitution reactions, Hammett analysis to quantify electronic effects of new substituents, and trapping experiments to identify transient intermediates. Comparing experimental outcomes with theoretical predictions will lead to a refined and powerful mechanistic understanding.
This dual approach will be critical for predicting the outcomes of novel reactions and for rationally designing derivatives with specific electronic properties for applications in medicinal chemistry and materials science.
Exploration of Novel Chemical Transformations and Reaction Pathways
The this compound scaffold possesses multiple sites for chemical modification, making it a versatile building block. Future research should focus on exploring novel chemical transformations beyond simple acylation or alkylation of the amino group. The unique electronic nature of the scaffold could lead to unprecedented reactivity. researchgate.net
Promising areas for investigation include:
N-Functionalization: While N-alkylation is a known reaction for benzimidazoles, exploring more complex N-arylations or the introduction of diverse heterocyclic moieties at the N1 or N3 positions could generate novel molecular architectures. researchgate.net
C-H Functionalization: Direct C-H activation and functionalization at the C4, C5, and C6 positions of the benzene (B151609) ring represents a modern and atom-economical way to build complexity. Exploring regioselective C-H borylation, arylation, or amination would provide rapid access to diverse derivatives.
Cross-Coupling Reactions: If the scaffold can be selectively halogenated, it would open the door to a wide array of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to install new carbon-carbon and carbon-heteroatom bonds.
Transformations of the Amino Group: Moving beyond simple derivatization, the 7-amino group could be used as a directing group for ortho-C-H functionalization or converted into other functionalities via Sandmeyer-type reactions.
Investigating these pathways will significantly expand the chemical space accessible from this scaffold, enabling the synthesis of compounds with tailored properties. derpharmachemica.com
Design and Synthesis of Multi-functionalized Scaffolds Based on this compound
The ultimate goal of exploring this compound is to leverage it as a core scaffold for creating multi-functional molecules with applications in various fields, particularly drug discovery. covenantuniversity.edu.ngnih.gov The dual presence of a fluorine atom and a primary amine makes this compound an exceptionally promising starting point for creating libraries of complex molecules.
Future design and synthesis efforts should target:
Medicinal Chemistry Scaffolds: The amino group can be used as an anchor point to attach various pharmacophores, while the fluorine atom can enhance metabolic stability and target binding affinity. This strategy can be used to design hybrid molecules that target multiple biological pathways, a promising approach for complex diseases like cancer or inflammation. chemrevlett.comnih.gov Libraries of derivatives should be synthesized and screened for a range of biological activities. nih.govscispace.com
Novel Fluorophores and Materials: The benzimidazole core is a known fluorophore. By conjugating different aromatic or electron-donating/withdrawing groups to the 7-amino position, it may be possible to create novel fluorescent probes with tunable emission wavelengths and sensitivities for use in cellular imaging or as chemical sensors.
Fragment-Based Drug Discovery: The core scaffold itself is an ideal candidate for fragment-based screening against various protein targets. Hits from these screens can then be elaborated into more potent leads by synthetically modifying the versatile amino and N-H positions.
By systematically exploring these avenues, the scientific community can transform this compound from an unexplored chemical entity into a valuable scaffold for innovation.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-1H-benzo[d]imidazol-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of fluorinated benzene-1,2-diamine precursors with aldehydes or ketones under acidic or oxidative conditions. For example, sodium metabisulfite in dry DMF at 120°C under nitrogen facilitates cyclization via imine intermediates . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of diamine to aldehyde) and reaction time (e.g., 18 hours) to maximize yield. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic aromatic proton signals in the δ 6.8–7.5 ppm range, with splitting patterns reflecting fluorine's electron-withdrawing effects. The amine proton (NH₂) typically appears as a broad singlet at δ ~5.5 ppm .
- IR : A sharp peak near 3400 cm⁻¹ indicates NH₂ stretching, while aromatic C-F vibrations appear at 1220–1150 cm⁻¹ .
Q. What purification strategies are effective for removing desethyl or amide impurities in benzimidazole derivatives?
- Methodological Answer : Chromatographic methods (e.g., reverse-phase HPLC with C18 columns) or recrystallization in ethanol/water mixtures can resolve impurities. For example, adjusting pH during workup (e.g., acetic acid to pH 5–6) precipitates pure product while leaving ionic impurities in solution .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to model molecular geometry and frontier orbitals. Basis sets such as 6-31G(d,p) provide accurate HOMO-LUMO gaps, correlating with experimental UV-Vis spectra. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Iterative refinement is key:
- Validate DFT models with experimental NMR/IR data to ensure conformational accuracy.
- Reassess docking parameters (e.g., grid box size, ligand flexibility) if in vitro assays (e.g., EGFR inhibition IC₅₀) conflict with computational binding affinities .
- Cross-reference with analogous compounds (e.g., 2-phenyl-1H-benzo[d]imidazoles) to identify substituent effects .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance membrane penetration.
- Side-Chain Engineering : Attach hydrophobic moieties (e.g., biphenyl) to improve binding to bacterial enzyme active sites.
- In Silico Screening : Use molecular docking (AutoDock Vina) with bacterial targets (e.g., DNA gyrase) to prioritize synthetic targets .
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335).
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
